1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine is a complex organic compound characterized by its unique structure, which includes methoxybenzyl, nitrophenoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Friedel-Crafts Acylation: This step introduces acyl groups to the aromatic ring.
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Substitution Reactions: Introduction of methoxybenzyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}tetrahydropyrimidine: Similar structure but with a different degree of hydrogenation.
1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}pyrimidine: Lacks the hexahydro component.
Uniqueness
1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H32F3N3O5 |
---|---|
Molecular Weight |
607.6 g/mol |
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]-1,3-diazinane |
InChI |
InChI=1S/C33H32F3N3O5/c1-42-27-11-4-23(5-12-27)21-37-18-3-19-38(22-24-6-13-28(43-2)14-7-24)32(37)25-8-15-29(16-9-25)44-31-17-10-26(33(34,35)36)20-30(31)39(40)41/h4-17,20,32H,3,18-19,21-22H2,1-2H3 |
InChI Key |
DHAWIWDWAMRVLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.